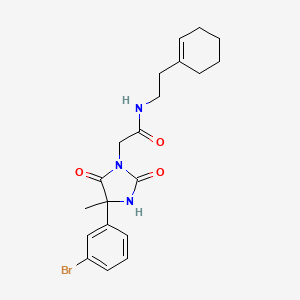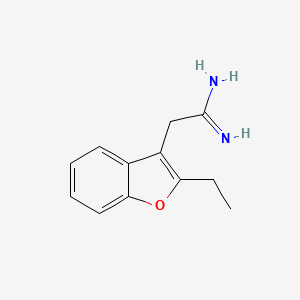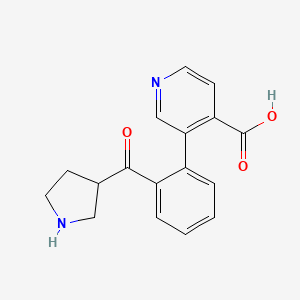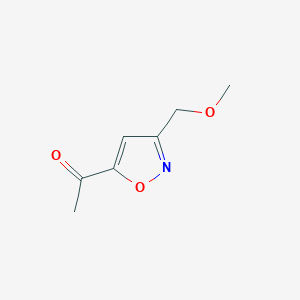![molecular formula C10H9NO3S B12867729 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a methylthio group attached to the benzoxazole ring, which can influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring. The methylthio group is introduced through a subsequent methylation step using methyl iodide or dimethyl sulfate. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydrobenzoxazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Dihydrobenzoxazole.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
科学研究应用
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of caspase enzymes .
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound without the methylthio group.
2-(2-Hydroxyphenyl)benzoxazole: A hydroxyl-substituted benzoxazole.
2-(2-Aminophenyl)benzoxazole: An amino-substituted benzoxazole.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid is unique due to the presence of the methylthio group, which can enhance its lipophilicity and potentially improve its biological activity compared to other benzoxazole derivatives. This structural modification can also influence its reactivity and interaction with molecular targets .
属性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-9-6(5-8(12)13)3-2-4-7(9)14-10/h2-4H,5H2,1H3,(H,12,13) |
InChI 键 |
DPTMXJVQFCGORO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=C2O1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)


![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)

![(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)

![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)

